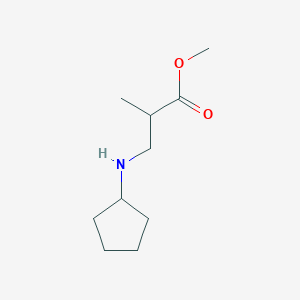![molecular formula C9H19NO2 B6352517 Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95% CAS No. 168209-18-5](/img/structure/B6352517.png)
Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate” is a chemical compound with the molecular formula C9H19NO2 . It is also known as “methyl 3-(isobutylamino)-2-methylpropanoate” and "Propanoic acid, 2-methyl-3-[(2-methylpropyl)amino]-, methyl ester" . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate” is represented by the InChI code: 1S/C8H17NO2/c1-7(2)6-9-5-4-8(10)11-3/h7,9H,4-6H2,1-3H3 . This indicates that the molecule consists of 8 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate” is a liquid at room temperature . It has a predicted boiling point of approximately 209.7°C at 760 mmHg and a predicted density of approximately 0.9 g/mL . The refractive index is predicted to be n 20D 1.43 .Mecanismo De Acción
Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95% acts as a nucleophile, meaning it can attack electrophilic centers in organic molecules. This allows it to participate in a variety of chemical reactions, such as nucleophilic substitution, addition-elimination, and condensation reactions.
Biochemical and Physiological Effects
Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood and behavior. In addition, it has been shown to have anti-inflammatory and anti-oxidative effects in cell culture studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95% is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively non-toxic, making it safe to use in the laboratory. However, it can be difficult to handle due to its volatile nature, and it can be difficult to store due to its instability.
Direcciones Futuras
Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95% has potential applications in drug discovery and development, as it has been shown to have a variety of biochemical and physiological effects. In addition, it has potential applications in the fields of materials science, as it can be used as a building block for the synthesis of a variety of materials. Finally, it has potential applications in the field of chemical synthesis, as it can be used as a reagent in a variety of reactions.
Métodos De Síntesis
Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95% can be synthesized by a variety of methods, including the reaction of 2-methyl-3-aminopropanoic acid with 2-methylpropyl bromide in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is carried out at a temperature of 90-100°C for several hours. The product is then purified by recrystallization from a mixture of ethanol and water.
Aplicaciones Científicas De Investigación
Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95% is widely used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals, fragrances, and plastics. It is also used in the synthesis of other organic compounds, such as amino acids and peptides. In addition, Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95% has been used in the synthesis of a variety of heterocyclic compounds, such as pyridines and piperazines.
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
methyl 2-methyl-3-(2-methylpropylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-7(2)5-10-6-8(3)9(11)12-4/h7-8,10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPSRFKXMINVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate, 90%](/img/structure/B6352449.png)

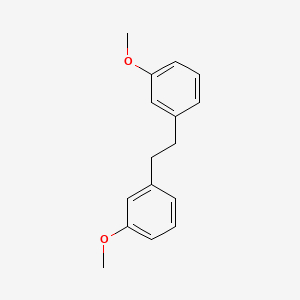

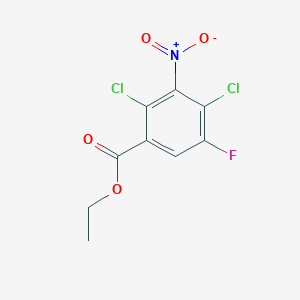

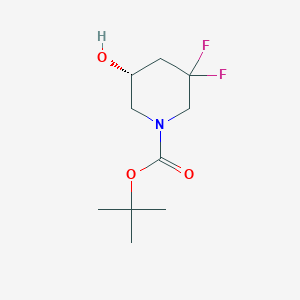
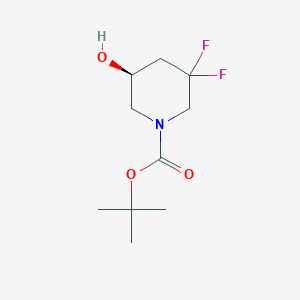
![N-[1-(Furan-2-yl)ethyl]-2-nitroaniline](/img/structure/B6352486.png)
![Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352515.png)
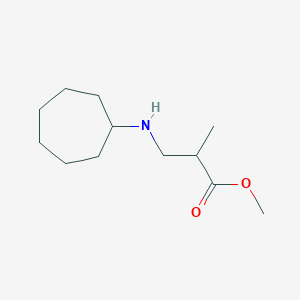
![Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352523.png)
